

Spectroscopic Analysis of 2-Nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrobenzotrifluoride

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Nitrobenzotrifluoride**, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

The structural elucidation of **2-Nitrobenzotrifluoride** is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Nitrobenzotrifluoride** exhibits signals in the aromatic region, characteristic of a substituted benzene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	7.85 - 7.95	d	~8.0
H-4	7.65 - 7.75	t	~7.5
H-5	7.75 - 7.85	t	~7.8
H-6	7.55 - 7.65	d	~7.6

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon	Chemical Shift (ppm)	Quartet Coupling to ¹⁹ F (J) in Hz
C-1	~128.8	q, J ≈ 32
C-2	~149.5	
C-3	~125.0	
C-4	~133.5	
C-5	~129.0	
C-6	~131.0	
-CF ₃	~123.5	q, J ≈ 271

¹⁹F NMR (Fluorine-19 NMR) Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

Fluorine	Chemical Shift (ppm)	Multiplicity
-CF ₃	~ -61 to -63	s

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in **2-Nitrobenzotrifluoride**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1530 - 1550	Strong	Asymmetric NO ₂ stretch
1340 - 1360	Strong	Symmetric NO ₂ stretch
1300 - 1100	Strong	C-F stretching
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Weak	Aromatic C=C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Nitrobenzotrifluoride** (molar mass: 191.11 g/mol), the electron ionization (EI) mass spectrum is expected to show the following major fragments.[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
191	Moderate	[M] ⁺ (Molecular ion)
172	Moderate	[M - F] ⁺
161	Moderate	[M - NO] ⁺
145	Strong	[M - NO ₂] ⁺
125	Moderate	[C ₇ H ₄ F ₂] ⁺
95	Moderate	[C ₆ H ₄ F] ⁺
75	Moderate	[C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Nitrobenzotrifluoride** for ¹H NMR, and 50-100 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.
- ^{19}F NMR: A simple pulse-acquire sequence is used. Proton decoupling is generally not necessary unless H-F couplings are to be removed.

IR Spectroscopy

Sample Preparation (Thin Film Method):

- If **2-Nitrobenzotrifluoride** is a low-melting solid or an oil, place a small drop directly onto one face of a salt plate (e.g., NaCl or KBr).
- If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).
- Drop a small amount of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Place a second salt plate on top to create a sandwich, or use the single plate directly if the film is uniform.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

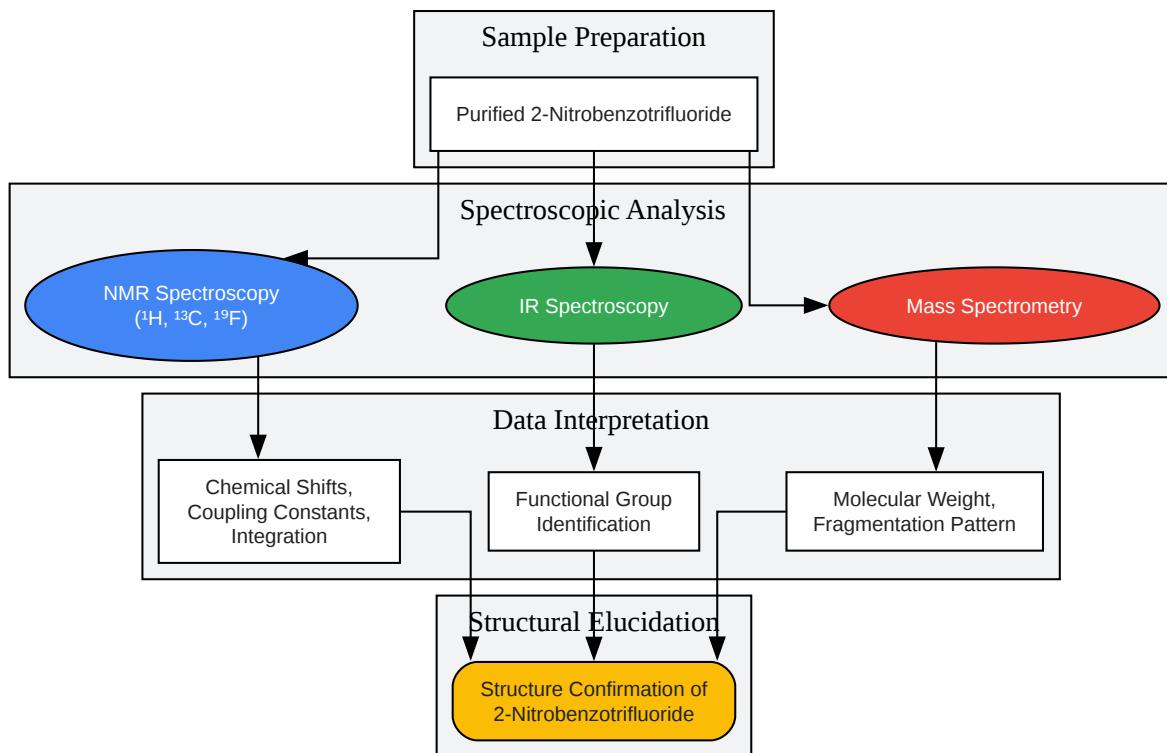
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]
- This collision removes an electron from the molecule, creating a positively charged molecular ion ($[M]^+$) and causing it to fragment in a characteristic pattern.[3][4]

Mass Analysis and Detection:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Procedure:
 - The newly formed ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Nitrobenzotrifluoride**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293377#spectroscopic-data-of-2-nitrobenzotrifluoride-nmr-ir-ms]

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